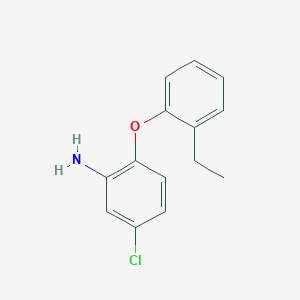

5-Chloro-2-(2-ethylphenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2-ethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(15)9-12(14)16/h3-9H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUIBLCZFJUEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 5 Chloro 2 2 Ethylphenoxy Aniline

Electrophilic Aromatic Substitution (EAS) Pathways on the Aromatic Rings

The two aromatic rings in 5-Chloro-2-(2-ethylphenoxy)aniline present different levels of activation towards electrophilic aromatic substitution (EAS). The reactivity is dictated by the electronic effects of the substituents on each ring. core.ac.ukresearchgate.net

The aniline (B41778) ring contains three substituents that influence its reactivity:

Amino Group (-NH₂): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Its strong electron-donating effect significantly increases the nucleophilicity of the aromatic ring. core.ac.uk

Phenoxy Group (-O-Ar): This is also an activating, ortho-, para-directing group.

Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of resonance.

In contrast, the second aromatic ring is substituted with an electron-donating ethyl group (-CH₂CH₃) and the ether linkage. Due to the powerful activating nature of the amino group on the first ring, electrophilic substitution is expected to occur predominantly on the aniline ring. core.ac.uk The combined directing effects of the amine and phenoxy groups will favor substitution at the positions ortho and para to the amine. However, direct nitration or halogenation can be challenging to control and may lead to overreaction or oxidation. core.ac.uk To achieve selective monosubstitution, the reactivity of the amine is often moderated by converting it to an amide, such as acetanilide (B955), before performing the EAS reaction. rsc.org

Table 1: Directing Effects of Substituents on EAS

| Substituent | Ring | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NH₂ (Amino) | Aniline Ring | Strongly Activating | Ortho, Para |

| -O-Ar (Phenoxy) | Aniline Ring | Activating | Ortho, Para |

| -Cl (Chloro) | Aniline Ring | Deactivating | Ortho, Para |

| -CH₂CH₃ (Ethyl) | Phenoxy Ring | Activating | Ortho, Para |

| -O- (Ether) | Phenoxy Ring | Activating | Ortho, Para |

Reactions Involving the Primary Amine Functional Group

The primary amine (-NH₂) is a key functional group, acting as a potent nucleophile and a site for various transformations. nih.gov

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react readily with acylating and alkylating agents. nih.gov

Nucleophilic Acylation: The reaction with acyl halides (like acetyl chloride) or anhydrides (like acetic anhydride) in the presence of a base yields N-acylated products (amides). This reaction is often used as a protective strategy in synthesis to temporarily reduce the amine's high reactivity and steric hindrance, which can favor para substitution in subsequent reactions. rsc.org

Nucleophilic Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the primary amine, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. nih.gov

Primary aromatic amines like this compound undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govyoutube.com This reaction is typically acid-catalyzed and proceeds through a two-step mechanism:

Formation of a Carbinolamine: The nucleophilic amine adds to the electrophilic carbonyl carbon to form an unstable carbinolamine intermediate. youtube.com

Dehydration: The carbinolamine is then dehydrated to yield the final imine product. This dehydration step is often the rate-determining step of the reaction. youtube.com

These condensation reactions are reversible, and the equilibrium can be shifted towards the product by removing water as it forms. nih.gov Schiff bases derived from substituted anilines are a widely studied class of compounds. pearson.comlibretexts.orgchemguide.co.ukvedantu.com

The primary aromatic amine group can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). nih.govlibretexts.org

The resulting diazonium salt is a highly versatile intermediate that can undergo a wide range of subsequent transformations, known as Sandmeyer or related reactions. The diazonium group is an excellent leaving group (N₂) and can be replaced by various nucleophiles, allowing for the synthesis of a wide array of substituted aromatic compounds.

Table 2: Common Transformations of Aryl Diazonium Salts

| Reagent | Product Functional Group |

|---|---|

| CuCl / HCl | -Cl |

| CuBr / HBr | -Br |

| CuCN / KCN | -CN |

| KI | -I |

| H₂O, heat | -OH |

| H₃PO₂ | -H (Deamination) |

| HBF₄, heat | -F |

Influence of Substituents (Chloro, Ethyl, Phenoxy) on Aromatic Ring Reactivity

The reactivity of the two aromatic rings in this compound is significantly modulated by the electronic and steric effects of the chloro, ethyl, and phenoxy substituents.

The aniline ring is substituted with a chloro group, an amino group, and a phenoxy group. The amino group is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution. The phenoxy group, also an ortho, para-director, further activates the ring. Conversely, the chloro group is a deactivating but ortho, para-directing substituent. The positions on the aniline ring are therefore subject to a complex interplay of these competing effects.

The phenoxy ring contains an ethyl group, which is an activating, ortho, para-directing substituent. This makes the phenoxy ring susceptible to electrophilic attack, primarily at the para position to the ethyl group due to steric hindrance from the ether linkage at the ortho position.

The following table summarizes the directing effects of the substituents on the aromatic rings for electrophilic aromatic substitution:

| Ring | Substituent | Position | Electronic Effect | Directing Effect |

| Aniline | Amino (-NH₂) | C2 | Activating | Ortho, Para |

| Aniline | Chloro (-Cl) | C5 | Deactivating | Ortho, Para |

| Aniline | Phenoxy (-OAr) | C2 | Activating | Ortho, Para |

| Phenoxy | Ethyl (-CH₂CH₃) | C2' | Activating | Ortho, Para |

Kinetic and Thermodynamic Aspects of Chemical Transformations involving this compound

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding its reactivity and for the rational design of synthetic pathways. While specific experimental data for this compound is limited, general principles can be applied by examining related structures.

Kinetic studies on the hydrolysis of related Schiff bases have been used to determine thermodynamic parameters such as activation energy (ΔE), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). sciensage.inforesearchgate.net For example, a study on the oxidation of 5-chloro, 2-methyl aniline reported the following thermodynamic parameters: ΔE = 14.43 kJ mol⁻¹, ΔS‡ = -11.47 J mol⁻¹ K⁻¹, ΔG‡ = 47.02 kJ mol⁻¹, and ΔH‡ = 11.85 kJ mol⁻¹. researchgate.net While not directly applicable to this compound, these values provide an insight into the energetic landscape of reactions involving structurally similar anilines.

The photocatalytic degradation of chloroanilines has also been a subject of kinetic investigation. mdpi.com Such studies reveal that the rate of degradation can be significantly influenced by the substituents on the aniline ring, with ortho-substituted anilines sometimes showing higher reactivity. mdpi.com

The following table presents a hypothetical comparison of expected kinetic and thermodynamic effects of the substituents in this compound on a generic electrophilic aromatic substitution reaction.

| Substituent | Electronic Effect | Expected Impact on Reaction Rate (Kinetics) | Expected Impact on Product Stability (Thermodynamics) |

| Amino (-NH₂) | Activating | Increase | Stabilizing for electrophilic attack |

| Chloro (-Cl) | Deactivating | Decrease | Destabilizing for electrophilic attack |

| Phenoxy (-OAr) | Activating | Increase | Stabilizing for electrophilic attack |

| Ethyl (-CH₂CH₃) | Activating | Increase | Stabilizing for electrophilic attack |

Derivatization Strategies and Synthesis of Novel Analogues of 5 Chloro 2 2 Ethylphenoxy Aniline

Amine-Centered Derivatization: Amides, Ureas, Thioureas, and Sulfonamides

The primary amino group in 5-chloro-2-(2-ethylphenoxy)aniline is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives.

Amides: Amide derivatives are commonly synthesized through the reaction of the aniline (B41778) with acylating agents such as acid chlorides or carboxylic acids. hud.ac.uksphinxsai.com The reaction with an acid chloride, for instance, typically proceeds in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. hud.ac.uk Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These methods facilitate the formation of the amide bond under mild conditions. sphinxsai.com

Ureas: The synthesis of urea (B33335) derivatives can be accomplished by reacting the aniline with an isocyanate. organic-chemistry.org This addition reaction is generally straightforward and high-yielding. An alternative is a one-pot synthesis from Boc-protected amines, which generate isocyanates in situ. organic-chemistry.org Another approach involves the Curtius rearrangement of an acyl azide, derived from a corresponding carboxylic acid, which forms an isocyanate intermediate that is then trapped by the aniline. organic-chemistry.org

Thioureas: Thiourea (B124793) analogues are accessible through the reaction of this compound with an isothiocyanate. organic-chemistry.org This reaction is analogous to urea formation. Symmetrical and unsymmetrical thioureas can also be synthesized through a simple condensation reaction between the aniline and carbon disulfide in an aqueous medium. organic-chemistry.org Another method involves the use of thiophosgene (B130339) to generate a thiocarbamic chloride intermediate which then reacts with another amine. nih.gov

Sulfonamides: Sulfonamides are prepared by reacting the aniline with a sulfonyl chloride in the presence of a base. nih.gov The choice of the sulfonyl chloride determines the nature of the substituent on the sulfonamide nitrogen. This reaction is a well-established method for creating derivatives with a wide range of electronic and steric properties. nih.govnih.gov

Table 1: Examples of Amine-Centered Derivatization Reactions

| Derivative Type | Reagents | General Reaction |

|---|---|---|

| Amide | Acid Chloride (R-COCl), Base (e.g., Triethylamine) | Ar-NH₂ + R-COCl → Ar-NH-CO-R + HCl |

| Urea | Isocyanate (R-NCO) | Ar-NH₂ + R-NCO → Ar-NH-CO-NH-R |

| Thiourea | Isothiocyanate (R-NCS) | Ar-NH₂ + R-NCS → Ar-NH-CS-NH-R |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl), Base | Ar-NH₂ + R-SO₂Cl → Ar-NH-SO₂-R + HCl |

Note: 'Ar' represents the 5-chloro-2-(2-ethylphenoxy)phenyl group.

Cyclization Reactions to Form Heterocyclic Systems Incorporating the Aniline Moiety

The aniline moiety of this compound can be incorporated into various heterocyclic systems through cyclization reactions. These reactions often involve a preliminary derivatization of the amine followed by an intramolecular reaction. For example, reaction with a β-ketoester can lead to the formation of a quinoline (B57606) ring via the Conrad-Limpach synthesis.

Another strategy involves the synthesis of iminothiazolidinone derivatives. dergipark.org.tr This can be achieved in a two-step process where the parent aniline is first converted to a thiourea derivative. dergipark.org.tr The subsequent reaction of the thiourea with an α-haloacetic acid, such as chloroacetic acid, followed by condensation with an aldehyde, can lead to the formation of a 5-substituted bis-iminothiazolidinone ring system. dergipark.org.tr Similarly, reaction with 2-chloro-N-phenylacetamide and thiourea can be used to synthesize thiazole (B1198619) derivatives. ekb.eg

Modification of the Phenoxy Ring System through Electrophilic or Nucleophilic Strategies

The phenoxy ring, activated by the ether linkage and the ethyl group, is susceptible to electrophilic substitution. The ortho- and para-directing effects of these groups will influence the position of substitution. Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be employed to introduce substituents onto this ring.

Nucleophilic aromatic substitution on the phenoxy ring is less common and would require the presence of strong electron-withdrawing groups to activate the ring, which are not present in the parent molecule. However, derivatization of the parent molecule to include such groups could open up pathways for nucleophilic displacement reactions. For instance, the introduction of a nitro group could facilitate the displacement of a suitably located leaving group by nucleophiles like alkoxides or amines. beilstein-journals.org

Introduction of Additional Functional Groups to Tailor Chemical Properties

The introduction of additional functional groups onto the aromatic rings of this compound can significantly alter its chemical properties.

Halogenation: Direct halogenation of the aniline ring with reagents like bromine water can lead to polysubstitution due to the strong activating effect of the amino group. byjus.com To achieve monosubstitution, the reactivity of the amino group is often moderated by acetylation to form an amide, which is less activating and directs substitution primarily to the para position. The protecting group can then be removed by hydrolysis.

Nitration: Nitration of anilines with a mixture of nitric and sulfuric acid can be problematic, as the strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-director. byjus.com Furthermore, the strong oxidizing conditions can lead to degradation of the starting material. A common strategy to circumvent these issues is to first protect the amino group via acylation. The resulting acetanilide (B955) can then be nitrated, yielding predominantly the para-nitro product, followed by deprotection.

Alkylation: Friedel-Crafts alkylation can be used to introduce alkyl groups onto the aromatic rings. However, this reaction can be challenging with anilines due to the Lewis acid catalyst complexing with the basic amino group, deactivating the ring. Protection of the amino group is therefore often necessary. Photoinduced methods for difluoroalkylation of anilines have also been developed, offering a transition-metal-free approach. nih.gov

Structure-Reactivity and Structure-Property Correlations in Synthesized Derivatives

The synthesis of a library of derivatives of this compound allows for the investigation of structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying different parts of the molecule and evaluating the resulting changes in biological activity or physicochemical properties, insights can be gained into the molecular features responsible for a desired effect.

For example, in the development of antimicrobial agents, a series of amide and sulfonamide derivatives could be synthesized and tested. The electronic nature of the substituents (electron-donating vs. electron-withdrawing) on the appended aromatic ring, as well as their steric bulk, can be varied to probe the requirements for optimal activity.

Similarly, the lipophilicity of the molecule, a key factor in drug absorption and distribution, can be fine-tuned. The introduction of polar groups like hydroxyls or carboxylates would decrease lipophilicity, while adding alkyl or halogen substituents would increase it. Quantitative structure-activity relationship (QSAR) studies can then be employed to correlate these physicochemical parameters with biological activity, providing a predictive model for the design of new, more potent analogues.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the local electronic environment of individual atoms. For 5-Chloro-2-(2-ethylphenoxy)aniline, ¹H, ¹³C, and two-dimensional NMR techniques are used to piece together its complex structure.

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity within the molecule. In a typical analysis of this compound, the spectrum would display signals corresponding to the protons on the two aromatic rings, the amine (-NH₂) group, and the ethyl (-CH₂CH₃) group.

The aromatic region is expected to be complex, showing signals for the seven protons distributed across the two substituted benzene (B151609) rings. The three protons on the chloroaniline ring are influenced by the electron-donating amino group and the electron-withdrawing chlorine atom, while the four protons on the ethylphenoxy ring are affected by the ethyl group and the ether linkage. The amine protons typically appear as a broad singlet. The ethyl group protons present a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂) protons adjacent to the methyl group and a triplet for the terminal methyl (-CH₃) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures like 2-ethylaniline (B167055) and 5-chloro-2-phenoxyaniline)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| Aromatic H (Chloroaniline Ring) | 6.7 - 7.2 | Multiplet (m) | 3H |

| Aromatic H (Ethylphenoxy Ring) | 6.8 - 7.3 | Multiplet (m) | 4H |

| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet (br s) | 2H |

| Methylene (-CH₂) | 2.5 - 2.8 | Quartet (q) | 2H |

| Methyl (-CH₃) | 1.1 - 1.3 | Triplet (t) | 3H |

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Since this compound has 14 carbon atoms in unique electronic environments, its ¹³C NMR spectrum is expected to show 14 distinct signals. The chemical shifts are influenced by the attached atoms and functional groups.

The carbons bonded to electronegative atoms like oxygen, nitrogen, and chlorine appear at lower fields (higher ppm values). The C-O and C-N carbons of the chloroaniline ring and the C-O carbon of the ethylphenoxy ring would be found in the 140-160 ppm range. The carbon atom bonded to chlorine (C-Cl) would also be shifted downfield. The remaining aromatic carbons typically resonate between 115 and 140 ppm. The aliphatic carbons of the ethyl group appear at higher fields (lower ppm values), with the -CH₂ carbon around 20-30 ppm and the -CH₃ carbon around 10-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analysis of substituted anilines and phenoxy ethers)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-H & Quaternary C | 115 - 140 |

| Methylene (-CH₂) | 20 - 30 |

| Methyl (-CH₃) | 10 - 20 |

To unambiguously assign the complex ¹H and ¹³C NMR signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, confirming which protons are adjacent. This would be crucial for assigning the specific positions of protons on both aromatic rings and confirming the connectivity within the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between different parts of the molecule, such as correlating the ethyl protons to the carbons of the phenoxy ring, and confirming the ether linkage between the two aromatic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close in space, which helps to determine the molecule's preferred conformation in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by detecting their characteristic vibrational frequencies.

The IR spectrum would prominently feature absorption bands corresponding to:

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

C-H Stretching: Aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group appearing just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring vibrations typically produce several sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The aryl-ether linkage gives rise to strong, characteristic asymmetric and symmetric stretching bands, typically around 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹, respectively.

C-N Stretching: This vibration is expected in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: A band in the fingerprint region, typically around 1000-1100 cm⁻¹, can be attributed to the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Bands for this compound (Expected frequencies based on data for related aromatic amines and ethers)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Ar-H | 3010 - 3100 |

| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2850 - 2960 |

| C=C Aromatic Stretch | Benzene Rings | 1450 - 1600 |

| Asymmetric C-O-C Stretch | Aryl Ether | 1200 - 1250 |

| C-N Stretch | Aromatic Amine | 1250 - 1350 |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and confirming the elemental formula of a compound. For this compound, with the molecular formula C₁₄H₁₄ClNO, HRMS provides an exact mass measurement with very high accuracy (typically to within 5 ppm).

The theoretical monoisotopic mass of C₁₄H₁₄³⁵ClNO is calculated to be 247.07639 Da. An experimental HRMS measurement matching this value would unequivocally confirm the compound's elemental composition. The mass spectrum also reveals a characteristic isotopic pattern for chlorine, showing two major peaks separated by approximately 2 Da (for the ³⁵Cl and ³⁷Cl isotopes) with a relative intensity ratio of about 3:1, further validating the presence of a single chlorine atom in the molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com

This analysis would reveal the exact spatial orientation of the two aromatic rings relative to each other around the central ether oxygen atom. It would also detail the conformation of the ethyl group and any intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the packing of molecules in the crystal lattice. Currently, there is no publicly available crystal structure for this specific compound.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 2 Ethylphenoxy Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Chloro-2-(2-ethylphenoxy)aniline, DFT calculations would be instrumental in elucidating its fundamental electronic properties.

Electronic Structure: DFT calculations could determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. Key electronic properties such as ionization potential, electron affinity, and the distribution of electron density could be calculated.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that influence a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, DFT would allow for the visualization of these frontier orbitals and the calculation of their energy levels.

Reactivity Descriptors: Based on the electronic structure, various global and local reactivity descriptors could be calculated. These descriptors, such as chemical potential, hardness, softness, and electrophilicity index, provide quantitative measures of the molecule's reactivity and selectivity in chemical reactions.

A hypothetical data table of DFT-calculated properties is presented below to illustrate the type of information that could be generated.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.5 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity. |

| Electrophilicity Index | 2.1 | Quantifies the electrophilic nature of the molecule. |

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM): This method uses classical mechanics to model the potential energy surface of the molecule. By systematically rotating the flexible bonds, such as the C-O-C ether linkage and the C-C bond of the ethyl group, MM calculations can identify low-energy conformers and the global minimum energy structure.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are essential for understanding the detailed mechanisms of chemical reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states.

By locating the transition state structure and calculating its energy, the activation energy for a given reaction can be determined. This information is vital for predicting reaction rates and understanding the factors that control the reaction pathway. For instance, in reactions involving the aniline (B41778) nitrogen or electrophilic substitution on the aromatic rings, quantum chemical calculations could clarify the preferred sites of reaction and the operative mechanism.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. For this compound, QSPR models could be developed to predict properties that are difficult or time-consuming to measure experimentally.

By generating a set of molecular descriptors (topological, geometrical, electronic, etc.) for a series of related compounds, a mathematical model can be built to predict properties such as boiling point, solubility, and chromatographic retention times. While no specific QSPR studies for this compound are currently available, this methodology holds promise for the predictive assessment of its behavior in various chemical and environmental systems.

Analytical Methodologies for Purity Assessment and Quantitative Analysis of 5 Chloro 2 2 Ethylphenoxy Aniline

Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation and analysis of 5-Chloro-2-(2-ethylphenoxy)aniline from its potential impurities and in various matrices. These techniques offer high resolution and sensitivity, making them ideal for both purity assessment and quantitative determination.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (MS), it provides an unparalleled level of specificity for the identification and quantification of the analyte and its volatile impurities.

GC methods for aniline (B41778) derivatives often utilize a capillary column, such as one coated with SE-54, to achieve efficient separation. epa.gov The use of a nitrogen-phosphorus detector (NPD) can enhance selectivity for nitrogen-containing compounds like anilines, minimizing the likelihood of false positives. epa.gov For unequivocal identification of unknown impurities, GC/MS is the recommended technique, providing detailed mass spectra that can be compared against spectral libraries or used for structural elucidation. epa.gov It is recommended that at least 20 ng of a substance be injected into the GC/MS for reliable qualitative confirmation. epa.gov

A typical GC analysis involves dissolving the sample in a suitable solvent, such as toluene, and injecting a small volume into the chromatograph. epa.gov The separation of compounds is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification.

While specific GC methods for this compound are not extensively detailed in the public literature, established methods for other aniline derivatives can be adapted. For instance, EPA Method 8131 outlines the determination of aniline and its derivatives in environmental samples, providing a solid foundation for method development. epa.gov This method suggests that while some aniline derivatives may exhibit erratic responses requiring frequent calibration, GC-NPD offers superior selectivity and sensitivity compared to other detectors. epa.gov

Table 1: Typical GC Parameters for Aniline Derivative Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm fused silica (B1680970) capillary column coated with SE-54 epa.gov |

| Injection | On-column, splitless epa.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) epa.gov |

| Confirmation | GC/MS for qualitative identification epa.gov |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Quantitative Determination

High-performance liquid chromatography (HPLC) and its tandem mass spectrometry counterpart (LC-MS/MS) are the workhorses for the purity assessment and quantitative analysis of a wide array of organic compounds, including this compound. These techniques are particularly useful for non-volatile or thermally labile compounds that are not amenable to GC analysis.

Reverse-phase HPLC is a common mode used for the separation of aniline derivatives. sielc.com In this technique, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. researchgate.net For the analysis of a related compound, 5-Chloro-2-(2-chlorophenoxy)aniline, a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid or formic acid (for MS compatibility) has been shown to be effective. sielc.com The use of a cyano (CN) column has also been reported for the separation of chloroanilines. scirp.org

LC-MS/MS has emerged as a highly sensitive and selective technique for the determination of trace levels of aromatic amines. nih.gov This method involves the separation of the target analyte by LC, followed by its ionization and fragmentation in the mass spectrometer. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), exceptional selectivity and low limits of detection can be achieved. nih.govtsu.edu For instance, a study on various primary aromatic amines developed an LC-MS/MS method with a linear dynamic range of 0.1-50 ng/mL and limits of detection between 0.025-0.20 ng/mL. nih.gov

Method validation according to regulatory guidelines, such as those from the FDA and ICH, is crucial for ensuring the reliability of HPLC and LC-MS/MS methods for quantitative purposes. nih.gov This includes assessing parameters like linearity, accuracy, precision, selectivity, and stability. researchgate.netnih.gov

Table 2: Example HPLC and LC-MS/MS Parameters for Aniline Derivative Analysis

| Parameter | HPLC | LC-MS/MS |

| Column | C18 (150x4 mm, 5 µm) researchgate.net or Primesep 100 sielc.com | Ultra biphenyl (B1667301) (100 mm x 2.1 mm, 5 μm) nih.gov |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3) (50:50 v/v) researchgate.net | Acetonitrile/water with formic acid tsu.edu |

| Detection | UV (e.g., 225 nm) researchgate.net | Electrospray Ionization (ESI) in positive ion mode nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net | 0.5 mL/min tsu.edu |

| Quantification | External or internal standard calibration | Multiple Reaction Monitoring (MRM) nih.gov |

Spectrophotometric Quantification Methods

Spectrophotometric methods, particularly UV-Vis spectrophotometry, can be employed for the quantitative analysis of this compound, especially in bulk form or in simple mixtures. These methods are based on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert law).

For aniline derivatives, spectrophotometric determination can be achieved through the formation of colored charge-transfer complexes or azo dyes. One study reported the use of 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) as an acceptor molecule to form a charge-transfer complex with various anilines, allowing for their quantification. nih.gov Another approach involves diazotization of a primary aromatic amine followed by coupling with a suitable reagent to produce a colored azo dye. For example, a method was developed for paracetamol using 2-chloro-5-methoxy aniline as the diazotized reagent, with the resulting azo dye exhibiting maximum absorption at 480 nm. aipublishers.org This method demonstrated linearity in the concentration range of 20–140 µg/mL. aipublishers.org

The development of a spectrophotometric method requires the optimization of various parameters, including the choice of solvent, pH, reagent concentration, and reaction time, to ensure the stability and maximum color development of the resulting chromophore. nih.gov While generally less selective than chromatographic methods, spectrophotometric techniques are often simpler, faster, and more cost-effective for routine quality control analysis.

Titrimetric and Elemental Analysis for Stoichiometric Characterization

Titrimetric and elemental analysis are classical analytical techniques that provide fundamental information about the stoichiometry and elemental composition of this compound.

Titrimetric analysis, or titration, can be used to determine the purity of the compound by reacting the basic amino group of the aniline with a standardized acidic solution. This acid-base titration provides a direct measure of the amount of the active substance. The endpoint of the titration can be determined using a colorimetric indicator or potentiometrically.

Potential Applications in Materials Science and Industrial Chemical Processes

Role as a Key Intermediate in the Synthesis of Non-Biological Organic Compounds (e.g., Dyes, Pigments, Polymer Precursors)

Substituted anilines are foundational to the chemical industry, particularly in the manufacturing of colorants and polymers. Chlorinated aromatic amines, a category to which 5-Chloro-2-(2-ethylphenoxy)aniline belongs, are recognized as important intermediates in the synthesis of dyestuffs and pigments. unb.cagoogle.com The general principle for creating many dyes, particularly azo dyes, involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with another aromatic compound. unb.canih.gov This well-established synthetic route suggests that this compound could serve as a precursor for a range of azo dyes, with the specific shade and properties of the resulting dye being influenced by the chloro and ethylphenoxy groups on the aniline (B41778) ring.

The synthesis of azo dyes typically begins with the conversion of an aniline derivative into a diazonium salt. This is achieved by treating the amine with a source of nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). unb.ca The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative, to form the stable azo compound (–N=N–) that characterizes these dyes. nih.govnih.gov The specific functionalities on both the diazonium salt and the coupling partner determine the final color and performance properties of the dye.

While direct examples of dyes synthesized from this compound are not prominently documented in publicly available literature, the use of similar chlorinated anilines is established. For instance, 5-chloro-2-methyl aniline is a known intermediate in the synthesis of pigments. google.com Furthermore, other chloroaniline derivatives are used as intermediates in the production of various pharmaceuticals and agrochemicals. nih.gov This precedence suggests a strong potential for this compound to be utilized in a similar capacity as a building block for creating a diverse palette of organic colorants.

Beyond dyes, this compound could also function as a monomer or a precursor to monomers for high-performance polymers. For example, some diamine compounds derived from chlorinated anilines are used as monomers for polyimide engineering plastics and in the modification of aramid fibers. This indicates a pathway where this compound could be chemically modified to create monomers for advanced polymer synthesis.

Incorporation into Advanced Polymer Systems and Coatings for Specific Chemical or Physical Attributes

The field of polymer science often utilizes aniline and its derivatives to create conductive polymers and other advanced materials. The polymerization of aniline produces polyaniline (PANI), a well-known conducting polymer with applications in areas like energy storage and sensors. google.com The properties of polyaniline can be finely tuned by using substituted aniline monomers. The substituent groups can influence the polymer's solubility, processability, and electronic properties. researchgate.net

Research into the polymerization of new aniline derivatives has shown that the introduction of different substituents can significantly alter the characteristics of the resulting polymers. researchgate.netresearchgate.net For example, the synthesis of poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] has been shown to yield a highly soluble polyaniline derivative, which is advantageous for creating thin films for applications such as chemical sensors. researchgate.net The solubility of these polymers in common organic solvents allows for easier processing and fabrication of devices. researchgate.net

Given these findings, it is plausible that this compound could be polymerized, either on its own or as a co-polymer with aniline or other monomers, to create new polymer systems. The presence of the chloro and ethylphenoxy groups would be expected to impart specific properties to the polymer chain. For instance, these bulky side groups could disrupt the packing of the polymer chains, potentially increasing solubility in organic solvents. The chlorine atom could also influence the electronic properties and reactivity of the polymer.

Such modified polymers could find applications in advanced coatings. The properties of coatings, such as adhesion, chemical resistance, and conductivity, can be tailored by the choice of polymer. A polymer derived from this compound might offer a unique combination of properties that are beneficial for specialized coating applications.

Exploration in Novel Functional Materials (e.g., as Ligands for Non-Biological Catalysis, components in sensing technologies)

The reactivity of the amine group in this compound makes it a candidate for the synthesis of novel functional materials, including ligands for catalysis and components for chemical sensors.

Aniline and its derivatives can react with carbonyl compounds to form Schiff bases, which are compounds containing a C=N double bond. These Schiff bases can act as ligands, binding to metal ions to form metal complexes. researchgate.net These complexes have been investigated for a variety of applications, including as catalysts in organic synthesis and for their biological activities. researchgate.net The synthesis of a Schiff base from this compound and a suitable aldehyde or ketone, followed by complexation with a transition metal, could lead to new catalysts for non-biological reactions. The electronic and steric properties imparted by the chloro and ethylphenoxy substituents could influence the catalytic activity and selectivity of the resulting metal complex.

In the realm of sensing technologies, polyaniline and its derivatives are known for their use in chemical sensors. researchgate.net The electrical conductivity of polyaniline films can change in the presence of certain gases or chemicals, providing a basis for a sensor. The sensitivity and selectivity of these sensors can be tuned by modifying the chemical structure of the polymer. By incorporating this compound into a polyaniline backbone, it may be possible to create a new sensing material with a specific response to certain analytes. The ethylphenoxy group, in particular, could provide specific interaction sites that enhance the sensor's affinity for target molecules.

Future Research Directions and Challenges in the Study of 5 Chloro 2 2 Ethylphenoxy Aniline

Exploration of Asymmetric Synthetic Routes and Chiral Derivatives

The synthesis of specific, single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry and materials science. For 5-Chloro-2-(2-ethylphenoxy)aniline, the development of asymmetric synthetic routes to produce enantiomerically pure forms or novel chiral derivatives presents a significant yet rewarding challenge.

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a key consideration for diaryl ethers. The development of catalytic enantioselective methods for synthesizing axially chiral diaryl ethers is an active area of research. acs.orgresearchgate.net Strategies often involve organocatalyzed asymmetric reactions or desymmetrization of prochiral precursors. acs.orgresearchgate.net For instance, N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification of dialdehyde-containing diaryl ethers has emerged as a promising method for producing axially chiral diaryl ether atropisomers with high yields and enantioselectivities. hznu.edu.cnchemrxiv.orgrsc.org Another approach involves the use of chiral phosphoric acids to catalyze the desymmetric acylation of prochiral diamines with azlactones, yielding C–O axially chiral diaryl ethers. snnu.edu.cn

Future research could focus on adapting these existing methodologies to the specific steric and electronic properties of this compound. This would involve the design of chiral catalysts that can effectively control the stereochemistry of the C-O bond formation. The synthesis and characterization of such chiral derivatives could unlock novel biological activities or unique material properties.

Development of Advanced Catalytic Systems for Efficient Transformations

The synthesis of diaryl ethers like this compound typically relies on cross-coupling reactions, with the Ullmann condensation and Buchwald-Hartwig amination being prominent methods. nih.gov These reactions, however, often necessitate harsh conditions, such as high temperatures and the use of stoichiometric amounts of copper or expensive palladium catalysts. nih.gov A significant challenge lies in developing more efficient, robust, and cost-effective catalytic systems.

Recent advancements have focused on the use of ligands to improve the efficiency and mildness of these reactions. For example, the use of picolinic acid as a ligand for copper has been shown to be effective in the O-arylation of phenols with aryl iodides and bromides under milder conditions in a DMSO/K3PO4 system. nih.gov Similarly, various N-heterocyclic carbene (NHC) ligands have been explored for palladium-catalyzed diaryl ether synthesis. The development of highly active and reusable catalysts, such as those based on immobilized copper or palladium nanoparticles, is also a key area of interest. mdpi.com

For the synthesis of this compound, research should be directed towards designing catalytic systems that can efficiently couple the sterically hindered 2-ethylphenol (B104991) with the corresponding chloroaniline derivative. This may involve the exploration of novel ligands that can facilitate the reductive elimination step in the catalytic cycle, which is often the rate-limiting step for hindered substrates.

Investigating Solid-State Properties and Polymorphism

The solid-state properties of a chemical compound, including its crystal structure and polymorphism, are critical for its application, particularly in the pharmaceutical and materials science fields. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly impact properties such as solubility, stability, and bioavailability.

The investigation of the solid-state properties of this compound is an unexplored area. Future research should involve a comprehensive polymorphic screen to identify different crystalline forms. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential for this characterization. Furthermore, single-crystal X-ray diffraction would provide definitive structural information for each polymorph. nist.gov

Solid-state nuclear magnetic resonance (ssNMR) spectroscopy is another powerful tool for characterizing the solid state. nih.govsfu.caemory.edu It can provide detailed information about the local environment of atoms within the crystal lattice, complementing the data obtained from diffraction methods. nih.govsfu.caemory.edu Understanding the polymorphic landscape of this compound is crucial for controlling its physical properties and ensuring the reproducibility of its performance in any potential application.

Sustainable and Environmentally Benign Chemical Engineering for Production

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce waste, minimize energy consumption, and use renewable resources. The production of this compound presents an opportunity to implement these principles.

One promising avenue is the use of biocatalysis. scispace.comresearchgate.netacs.org Enzymes can offer high selectivity and operate under mild, aqueous conditions, providing a sustainable alternative to traditional chemical synthesis. scispace.comresearchgate.netacs.org For the synthesis of the aniline (B41778) moiety, nitroreductase enzymes are being explored for the reduction of nitroaromatics, which could replace the use of heavy metal catalysts. acs.org The development of immobilized enzyme systems would further enhance the sustainability of the process by allowing for catalyst recycling. acs.org

Another approach is the use of greener solvents and reaction conditions. Solvent-free reactions or the use of water or other environmentally benign solvents can significantly reduce the environmental impact of a synthesis. rsc.org Additionally, exploring alternative energy sources like microwave irradiation can lead to faster reaction times and reduced energy consumption. The development of a production process for this compound that incorporates these green chemistry principles is a key challenge for future chemical engineering research.

Expanding the Scope of Non-Biological Applications in Emerging Fields

While the biological applications of aniline derivatives are widely studied, the potential of this compound in non-biological, emerging fields remains largely untapped. The unique combination of a halogenated aniline and a substituted phenoxy group suggests potential applications in materials science and electronics.

Substituted anilines and their polymers are known to possess interesting electronic and optical properties. rsc.orgresearchgate.netsae.orgnih.govsjpas.com For instance, polyaniline and its derivatives are conductive polymers with applications in sensors, electrochromic devices, and corrosion protection. rsc.orgresearchgate.netsae.orgnih.govsjpas.com The specific substituents on this compound could be leveraged to tune these properties. Future research could explore the polymerization of this compound to create novel materials with tailored characteristics. rsc.orgnih.gov

Furthermore, substituted diaryl ethers are used in the development of high-performance polymers with excellent thermal stability and dielectric properties. The incorporation of this compound as a monomer could lead to the synthesis of new polymers with applications in the electronics and aerospace industries. Investigating the potential of this compound in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a component in advanced sensor technologies presents an exciting frontier for research.

Q & A

Q. What green chemistry principles apply to scaling up this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.